16:0 DAP

Beschreibung

Eigenschaften

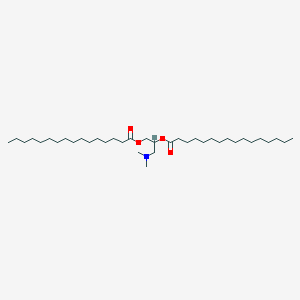

IUPAC Name |

[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRIWCIIGVAXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H73NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 16:0 DAP in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as 16:0 DAP, is a synthetic cationic lipid that has become an important tool in lipid research and pharmaceutical development.[1][2] Its primary application lies in the formulation of lipid nanoparticles (LNPs), which are utilized for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA) into cells.[1][3] The "16:0" designation refers to the two palmitoyl (16-carbon) acyl chains attached to the glycerol backbone, while "DAP" stands for dimethylammonium-propane, which constitutes the cationic headgroup. This cationic nature is crucial for its function, as it facilitates the encapsulation of negatively charged nucleic acids and their subsequent delivery across cell membranes.[4] this compound is also recognized as a pH-sensitive transfection reagent, a property that enhances the release of its cargo into the cytoplasm following endocytosis.[1]

Physicochemical Properties and Structure

The molecular structure of this compound consists of a propane-1,2,3-triol backbone. The hydroxyl groups at positions 1 and 2 are esterified with palmitic acid, a saturated fatty acid with 16 carbon atoms. The hydroxyl group at position 3 is replaced by a dimethylammonium group, which carries a positive charge at physiological pH.

| Property | Value | Reference |

| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [1] |

| Synonyms | DPDAP | [3] |

| CAS Number | 96326-74-8 | |

| Molecular Formula | C37H73NO4 | |

| Molecular Weight | 595.98 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Lipid Type | Cationic Lipid | [2][5] |

| Solubility | Soluble in Chloroform | [3] |

| Storage Temperature | -20°C |

Role in Lipid Nanoparticle (LNP) Formulation and Drug Delivery

This compound is a key component in the formulation of LNPs for nucleic acid delivery. These LNPs are typically composed of four main lipid components: a cationic lipid (like this compound), a PEGylated lipid to enhance stability and circulation time, a helper lipid (like a phospholipid), and cholesterol to provide structural integrity.

The positively charged headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids, leading to their encapsulation within the core of the LNP. The pH-sensitive nature of this compound is critical for the endosomal escape of the payload. Once the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome protonates the dimethylamino group of this compound. This change in charge is thought to disrupt the endosomal membrane, allowing the encapsulated nucleic acids to be released into the cytoplasm where they can be translated (in the case of mRNA) or exert their regulatory functions (in the case of miRNA).

Experimental Workflow: LNP Formulation with this compound

The following diagram outlines a typical workflow for the formulation of LNPs using this compound.

Caption: A generalized workflow for the formulation of lipid nanoparticles (LNPs) incorporating this compound.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of nucleic acids into the cytoplasm is a multi-step process. The following diagram illustrates the proposed mechanism of action for LNPs containing this compound.

Caption: Proposed mechanism of cellular uptake and endosomal escape of nucleic acids delivered by LNPs containing this compound.

Experimental Protocols

General Protocol for LNP Formulation using Microfluidics

This protocol provides a general guideline for the formulation of LNPs containing this compound using a microfluidic mixing device. The specific ratios of lipids and the flow rates may need to be optimized for a particular application.

Materials:

-

This compound

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

-

Nucleic acid (mRNA or siRNA)

-

Ethanol (200 proof, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol. A typical concentration is 10-50 mM.

-

Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid). This will be the "lipid-in-ethanol" phase.

-

-

Aqueous Phase Preparation:

-

Dissolve the nucleic acid in the citrate buffer to the desired concentration. This will be the "aqueous" phase.

-

-

LNP Formulation:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-in-ethanol phase and the aqueous phase into separate syringes.

-

Set the flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:lipid).

-

Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

-

Collect the resulting LNP dispersion.

-

-

Purification:

-

Remove the ethanol and unencapsulated nucleic acid from the LNP dispersion. This is typically done by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Determine the zeta potential to assess the surface charge of the LNPs.

-

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells in culture with LNPs formulated with this compound.

Materials:

-

Cells of interest cultured in appropriate growth medium

-

LNP formulation containing the nucleic acid of interest

-

Opti-MEM or other serum-free medium

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, remove the growth medium from the cells.

-

Wash the cells once with PBS.

-

Dilute the LNP formulation to the desired final concentration in serum-free medium (e.g., Opti-MEM).

-

Add the diluted LNP-medium mixture to the cells.

-

Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the LNP-containing medium.

-

Add fresh, complete growth medium to the cells.

-

Incubate the cells for 24-72 hours, depending on the specific experiment and the nucleic acid being delivered.

-

-

Analysis:

-

Assess the efficiency of transfection and the biological effect of the delivered nucleic acid using appropriate methods (e.g., reporter gene expression, qPCR for gene knockdown, western blotting for protein expression).

-

Quantitative Data

The following table summarizes representative quantitative data for LNPs formulated with this compound. Note that these values can vary significantly depending on the specific formulation parameters and the cell type used.

| Parameter | Typical Value Range | Method of Measurement |

| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

| Zeta Potential | Slightly positive to neutral | Laser Doppler Velocimetry |

| In Vitro Transfection Efficiency | Varies (cell type dependent) | Reporter Gene Assay, qPCR |

Concluding Remarks

This compound is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure and pH-sensitive properties contribute to its effectiveness in formulating stable and efficient lipid nanoparticles. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working in the field of gene therapy and drug delivery. Further optimization of LNP formulations containing this compound and other novel cationic lipids will continue to advance the development of next-generation nucleic acid-based therapeutics.

References

In-Depth Technical Guide to 1,2-dipalmitoyl-3-dimethylammonium-propane (DPDAP)

Core Function and Applications in Drug Delivery

Introduction

1,2-dipalmitoyl-3-dimethylammonium-propane (DPDAP) is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of advanced drug delivery systems. Its unique physicochemical properties make it particularly well-suited for the formulation of lipid nanoparticles (LNPs) designed to encapsulate and transport therapeutic payloads, such as nucleic acids (e.g., mRNA, siRNA, and miRNA), to target cells. This guide provides a comprehensive overview of the function, experimental applications, and quantitative characteristics of DPDAP for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The primary function of DPDAP lies in its ability to facilitate the encapsulation and intracellular delivery of therapeutic molecules. As an ionizable cationic lipid, DPDAP possesses a tertiary amine head group that is neutral at physiological pH (around 7.4). This neutrality is advantageous for the stability of the LNP formulation in the bloodstream, minimizing non-specific interactions with blood components and reducing potential toxicity.

Upon endocytosis by a target cell, the LNP is trafficked into the endosome, a cellular compartment characterized by a lower pH (typically ranging from 5.0 to 6.5). In this acidic environment, the dimethylamino head group of DPDAP becomes protonated, acquiring a positive charge. This pH-dependent charge switch is the cornerstone of its mechanism of action. The positively charged DPDAP can then interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated therapeutic cargo into the cytoplasm. This process, often referred to as "endosomal escape," is a critical step for the therapeutic to exert its biological effect.

Physicochemical and In Vitro Performance Data

While specific quantitative data for DPDAP is not as widely published as for some other cationic and ionizable lipids, the following tables summarize typical characteristics of LNP formulations containing similar lipids and provide a framework for the expected performance of DPDAP-based systems. It is important to note that these values are highly dependent on the specific formulation parameters, including the molar ratios of the lipid components, the nature of the cargo, and the manufacturing process.

Table 1: Physicochemical Properties of DPDAP-like Lipid Nanoparticles

| Parameter | Typical Value Range | Significance |

| pKa | 5.0 - 7.0 | The pH at which 50% of the ionizable lipid is protonated. A pKa in this range is crucial for maintaining neutrality in the bloodstream and becoming cationic in the endosome to facilitate endosomal escape. |

| Particle Size (Hydrodynamic Diameter) | 50 - 150 nm | Influences the biodistribution, cellular uptake, and immunogenicity of the LNP. Smaller sizes are often preferred for extravasation into tissues. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the LNPs. A lower PDI indicates a more monodisperse and homogeneous formulation, which is desirable for consistent performance and regulatory approval. |

| Zeta Potential (at physiological pH) | Near-neutral to slightly positive | Reflects the surface charge of the LNP. A near-neutral charge at physiological pH helps to prevent aggregation and reduce clearance by the reticuloendothelial system. |

| Encapsulation Efficiency | > 80% | The percentage of the therapeutic cargo that is successfully encapsulated within the LNP. High encapsulation efficiency is critical for maximizing the therapeutic dose and minimizing the administration of "empty" nanoparticles. |

Table 2: In Vitro Performance of DPDAP-like Lipid Nanoparticles

| Parameter | Typical Value Range | Cell Line Examples | Significance |

| Transfection Efficiency | 20% - 80% | HeLa, HEK293, HepG2 | The percentage of cells that successfully internalize the LNP and express the delivered gene (e.g., from mRNA). This is a key measure of the delivery system's efficacy. |

| Cytotoxicity (IC50) | Highly variable (µg/mL to mg/mL) | Various cancer and non-cancer cell lines | The concentration of the LNP formulation that causes 50% inhibition of cell growth. A higher IC50 value indicates lower cytotoxicity and a better safety profile. |

Experimental Protocols

The following are generalized protocols for the formulation, characterization, and in vitro testing of DPDAP-containing LNPs. Researchers should optimize these protocols for their specific application.

1. LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs with encapsulated nucleic acids.

-

Materials:

-

1,2-dipalmitoyl-3-dimethylammonium-propane (DPDAP)

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMPE-PEG2000)

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Ethanol (anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

-

-

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve DPDAP, DSPC, cholesterol, and DMPE-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the citrate buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes. Connect the syringes to the microfluidic mixing device.

-

Formulation: Set the desired flow rates (typically with a higher flow rate for the aqueous phase) and initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs with the nucleic acid encapsulated.

-

Purification: Dialyze the resulting LNP suspension against PBS to remove ethanol and unencapsulated nucleic acids.

-

Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

-

2. LNP Characterization

-

Particle Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to obtain the average hydrodynamic diameter and PDI.

-

-

Zeta Potential:

-

Technique: Electrophoretic Light Scattering (ELS)

-

Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility using an ELS instrument to determine the zeta potential.

-

-

Encapsulation Efficiency:

-

Technique: Ribogreen Assay (for RNA) or Picogreen Assay (for DNA)

-

Procedure:

-

Measure the total nucleic acid concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) and then performing the assay.

-

Measure the amount of unencapsulated nucleic acid in an intact LNP sample.

-

Calculate the encapsulation efficiency using the formula: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.

-

-

3. In Vitro Transfection Assay

-

Materials:

-

DPDAP-LNPs encapsulating a reporter gene (e.g., GFP mRNA or Luciferase mRNA)

-

Target cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well plates

-

Flow cytometer or luminometer

-

-

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of the DPDAP-LNPs.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Analysis:

-

For GFP, harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

For Luciferase, lyse the cells and measure the luciferase activity using a luminometer.

-

-

4. Cytotoxicity Assay (MTT Assay)

-

Materials:

-

DPDAP-LNPs

-

Target cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro transfection assay protocol.

-

Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculation: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value from the dose-response curve.

-

Visualizations

Mechanism of LNP-mediated Intracellular Delivery

Caption: Workflow of LNP-mediated intracellular cargo delivery.

Experimental Workflow for LNP Formulation and Characterization

Caption: Experimental workflow for LNP formulation and characterization.

Logical Relationship of DPDAP Properties to Function

Caption: Relationship between DPDAP's properties and its function.

The Role of 16:0 DAP in Lipid Nanoparticle Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is being revolutionized by lipid nanoparticles (LNPs), which serve as a critical vehicle for novel therapeutics, including mRNA vaccines and gene therapies. A key component in the efficacy of these delivery systems is the choice of cationic lipids. Among these, 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) has emerged as a significant player. This technical guide provides a comprehensive overview of the role of this compound in LNP formulation, detailing its mechanism of action, experimental protocols, and the quantitative characteristics of the resulting nanoparticles.

Core Concepts: Understanding this compound

This compound is a cationic lipid characterized by a propane backbone, two palmitoyl (16:0) lipid tails, and a dimethylammonium headgroup. Its structure imparts a crucial pH-sensitive property, making it an effective component for transfection reagents.[1][2] At physiological pH, the tertiary amine of the headgroup is partially protonated, but in the acidic environment of an endosome, it becomes fully protonated. This change in charge is fundamental to its function in endosomal escape.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane |

| Abbreviation | This compound |

| Molecular Formula | C37H73NO4 |

| Molecular Weight | 595.99 g/mol |

| Appearance | Powder |

| Solubility | Chloroform |

The Functional Role of this compound in Lipid Nanoparticles

The incorporation of this compound into LNP formulations is primarily driven by its ability to facilitate the delivery of genetic material, such as microRNA (miRNA), into the cytoplasm of target cells.[2] Its role can be broken down into two key stages: encapsulation and endosomal escape.

Encapsulation: During the formulation of LNPs, the cationic nature of this compound allows for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. This interaction is crucial for the efficient encapsulation of the genetic payload within the lipid core of the nanoparticle.

Endosomal Escape: Following cellular uptake via endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the dimethylamino headgroup of this compound, leading to a net positive charge on the LNP surface. This charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, causing membrane destabilization and eventual rupture. This process, often referred to as the "proton sponge effect," allows the encapsulated genetic material to escape into the cytoplasm, where it can exert its therapeutic effect.

The logical flow of this compound's role in LNP-mediated delivery is illustrated in the following diagram:

Quantitative Characterization of this compound-Containing Lipid Nanoparticles

While specific quantitative data for LNPs formulated solely with this compound is not extensively available in the public domain, data from LNPs containing similar cationic lipids and those used for miRNA delivery can provide valuable benchmarks. The following table summarizes typical physicochemical characteristics of such nanoparticles.

| Parameter | Typical Range | Method of Analysis |

| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency | > 80% | RiboGreen Assay / HPLC |

Experimental Protocols

The following sections provide detailed methodologies for the formulation and characterization of LNPs containing this compound, based on established protocols for similar lipid-based nanoparticles.

Preparation of this compound-Containing Lipid Nanoparticles (Thin-Film Hydration Method)

This protocol describes the preparation of LNPs using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

-

Helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol)

-

PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000))

-

Nucleic acid (e.g., miRNA) in RNase-free buffer

-

Chloroform

-

Hydration buffer (e.g., sterile phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, helper lipids, and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the nucleic acid-containing RNase-free buffer by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

The resulting suspension contains multilamellar vesicles (MLVs).

-

-

Sonication:

-

Briefly sonicate the MLV suspension in a water bath sonicator to aid in the dispersion of the lipids.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

-

-

Purification:

-

Remove unencapsulated nucleic acid by methods such as dialysis or size exclusion chromatography.

-

The workflow for this experimental protocol is visualized below:

Characterization of Lipid Nanoparticles

4.2.1. Particle Size and Zeta Potential Analysis

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs. Laser Doppler Velocimetry is used to determine the surface charge (zeta potential).

-

Procedure:

-

Dilute the LNP suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

-

Perform measurements in triplicate and report the average values with standard deviation.

-

4.2.2. Encapsulation Efficiency

-

Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of encapsulated nucleic acid. RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

-

To both sets, add the RiboGreen reagent.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed] x 100

-

Mechanism of Endosomal Escape: A Closer Look

The pH-sensitive nature of this compound is the cornerstone of its function in facilitating endosomal escape. The diagram below illustrates the proposed signaling pathway for this process at the molecular level.

Conclusion

This compound is a valuable cationic lipid for the formulation of lipid nanoparticles, particularly for the delivery of nucleic acids. Its pH-sensitive nature is a key attribute that enables efficient endosomal escape, a critical step for the therapeutic efficacy of many gene-based medicines. The protocols and characterization methods outlined in this guide provide a framework for the development and evaluation of this compound-containing LNPs. Further research focusing on optimizing the lipid composition and understanding the detailed molecular interactions will continue to advance the application of these promising delivery systems in the field of drug development.

References

16:0 DAP for Nucleic Acid Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense therapeutic potential. Cationic lipids are a cornerstone of non-viral delivery systems, facilitating the encapsulation and cellular uptake of these macromolecules. Among these, 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) has emerged as a notable cationic lipid for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its saturated palmitoyl chains and pH-sensitive dimethylammonium headgroup contribute to the formation of stable LNPs that can effectively deliver their cargo into cells.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation strategies, and mechanisms of action, intended for researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound, also known as DPDAP, is a cationic lipid with the chemical formula C37H73NO4 and a molecular weight of 596.0 g/mol .[4] Its structure consists of a propane backbone with two palmitoyl (16:0) fatty acid chains attached at the sn-1 and sn-2 positions and a dimethylammonium headgroup at the sn-3 position. The saturated nature of the palmitoyl chains contributes to the rigidity and stability of the lipid bilayer in LNPs.[5] The tertiary amine headgroup is ionizable, becoming protonated at acidic pH, which is a key feature for its function in nucleic acid delivery.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [2][3][4] |

| Synonyms | This compound, DPDAP | [2][4] |

| CAS Number | 96326-74-8 | [2] |

| Molecular Formula | C37H73NO4 | [4] |

| Molecular Weight | 596.0 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Chloroform | [4] |

Mechanism of Action in Nucleic Acid Delivery

The delivery of nucleic acids to the cytoplasm of target cells using this compound-containing LNPs involves several key steps:

-

Encapsulation of Nucleic Acids: At an acidic pH (typically around 4.0), the dimethylammonium headgroup of this compound becomes protonated, conferring a positive charge to the lipid.[7][8] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their condensation and encapsulation within the core of the LNP.[7]

-

Cellular Uptake: LNPs in circulation are generally taken up by cells through endocytosis.[9] The overall charge and size of the LNP, as well as the presence of other components like PEGylated lipids, influence the efficiency and mechanism of uptake.

-

Endosomal Escape: This is a critical step for successful delivery. As the endosome matures, its internal pH drops. The protonation of the this compound headgroup at this lower pH is thought to play a crucial role in destabilizing the endosomal membrane.[7][8][9][][11] This can occur through the interaction of the now cationic lipid with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer structures that promote membrane fusion or pore formation, ultimately releasing the nucleic acid cargo into the cytoplasm.[7][9]

Signaling Pathways Involved

Cationic lipids, including those used in LNP formulations, are not inert carriers and can activate innate immune signaling pathways. This can have implications for both the efficacy and safety of the delivery system. The primary pathways implicated are:

-

Toll-Like Receptor (TLR) Signaling: Cationic LNPs can be recognized by TLRs, such as TLR2 and TLR4, on the surface of immune cells. This recognition can trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

-

Inflammasome Activation: Cationic lipids can also activate the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.

These inflammatory responses can act as an adjuvant, which may be beneficial for vaccine applications, but can also lead to unwanted side effects.

Quantitative Data on Performance

Direct quantitative data for the transfection efficiency and cytotoxicity of this compound is limited in publicly available literature. However, studies on closely related cationic lipids provide valuable insights. A study comparing different ionizable cationic lipids for siRNA delivery in antigen-presenting cells included DLinDAP, which differs from this compound in its acyl chains (linoleyl vs. palmitoyl).[12][13][14]

Table 2: Comparative Gene Silencing Efficacy of DLinDAP-containing LNPs

| Cationic Lipid | Target Gene | Cell Type | siRNA Concentration (µg/mL) | % Gene Silencing | Reference |

| DLinDAP | GAPDH | Bone Marrow Macrophages | 1 | ~20% | [12][13] |

| DLinDMA | GAPDH | Bone Marrow Macrophages | 1 | ~60% | [12][13] |

| DLinK-DMA | GAPDH | Bone Marrow Macrophages | 1 | ~50% | [12][13] |

| DLinKC2-DMA | GAPDH | Bone Marrow Macrophages | 1 | ~80% | [12][13] |

Note: The data presented is for DLinDAP, a structurally similar lipid to this compound. The difference in the acyl chains (unsaturated linoleyl in DLinDAP vs. saturated palmitoyl in this compound) can significantly impact performance.

The lower gene silencing observed with DLinDAP-containing LNPs was attributed to less efficient cellular uptake compared to the other lipids tested.[12][13] This highlights the critical role of the lipid's chemical structure in determining its delivery efficiency.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the formulation of nucleic acid-loaded LNPs.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

Proposed Synthesis Workflow:

Materials:

-

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Epichlorohydrin

-

Sodium hydride (NaH)

-

Dimethylamine solution

-

Hydrochloric acid (HCl)

-

Palmitoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Anhydrous solvents (e.g., THF, DCM)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Glycidyl Ether of Solketal: In an inert atmosphere, dissolve solketal in anhydrous THF. Add sodium hydride portion-wise at 0°C. After stirring, add epichlorohydrin dropwise and allow the reaction to proceed to completion.

-

Ring Opening with Dimethylamine: Dissolve the purified glycidyl ether in an appropriate solvent and add an excess of dimethylamine solution. Stir the reaction mixture until the epoxide is consumed.

-

Deprotection: Treat the product from the previous step with an acidic aqueous solution (e.g., HCl) to remove the acetonide protecting group, yielding 3-(dimethylamino)propane-1,2-diol.

-

Acylation: Dissolve 3-(dimethylamino)propane-1,2-diol in anhydrous DCM. Add triethylamine or pyridine as a base. Cool the mixture to 0°C and add palmitoyl chloride (2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Purification: Quench the reaction and extract the product. Purify the crude product by silica gel column chromatography to obtain pure 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound).

Disclaimer: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety guidelines.

Formulation of this compound-based Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating nucleic acids is a critical step that determines the physicochemical properties and biological activity of the delivery system. A common method is microfluidic mixing, which allows for rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

LNP Formulation Workflow:

Materials:

-

This compound

-

Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[5]

-

PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Nucleic acid (mRNA or siRNA)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used starting ratio for cationic lipid-based LNPs is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[15]

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the citrate buffer (pH 4.0).

-

LNP Formulation:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.

-

Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1).

-

Initiate mixing. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

-

-

Purification:

-

Immediately after formation, dilute the LNP suspension with PBS (pH 7.4).

-

Purify the LNPs and remove the ethanol by dialysis or tangential flow filtration against PBS (pH 7.4).

-

-

Characterization:

-

Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs.

-

Encapsulation Efficiency: Quantify the amount of nucleic acid encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Conclusion

This compound is a valuable tool for the formulation of lipid nanoparticles for nucleic acid delivery. Its saturated acyl chains and pH-sensitive headgroup contribute to the formation of stable LNPs capable of cellular uptake and endosomal escape. While more specific quantitative data on its performance is needed, the information available for structurally similar lipids and the general principles of cationic lipid-based delivery provide a strong foundation for its application in research and development. The experimental protocols outlined in this guide offer a starting point for the synthesis and formulation of this compound-containing LNPs. Further optimization of formulation parameters, including lipid ratios and the choice of helper lipids, will be crucial for maximizing the in vitro and in vivo efficacy of this delivery system. As with other cationic lipids, the potential for activation of innate immune pathways should be considered in the design and application of this compound-based therapies.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ijbiotech.com [ijbiotech.com]

- 4. liposomes.ca [liposomes.ca]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 9. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 12. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles | MDPI [mdpi.com]

Cationic Lipids for Gene Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipids are indispensable tools in the field of gene therapy, serving as primary non-viral vectors for the delivery of nucleic acids into cells.[1] Their synthetic nature allows for precise control over their chemical and physical properties, offering a safer alternative to viral vectors by minimizing risks of immunogenicity and oncogenesis.[2] This guide provides a comprehensive technical overview of cationic lipids, detailing their structure, mechanism of action, formulation into lipid nanoparticles (LNPs), and the experimental protocols essential for their development and evaluation.

Core Concepts of Cationic Lipids

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains.[3][4] This structure is fundamental to their function in gene delivery.

-

Hydrophilic Headgroup: The cationic headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA), facilitating the condensation of the genetic material into a compact, stable structure.[3][5] The nature of the headgroup significantly influences the lipid's toxicity and transfection efficiency.[6]

-

Hydrophobic Moiety: Typically composed of one or two hydrocarbon chains or a cholesterol derivative, the hydrophobic tail is crucial for the self-assembly of lipids into bilayer structures, forming liposomes or lipid nanoparticles.[3][4]

-

Linker: The linker bond between the headgroup and the hydrophobic tail determines the chemical stability and biodegradability of the cationic lipid. Biodegradable linkers, such as ester bonds, are desirable as they can be cleaved by intracellular enzymes, reducing cytotoxicity.[7]

Types of Cationic Lipids

A diverse range of cationic lipids has been developed for gene therapy applications, each with unique properties.

-

Monovalent Cationic Lipids: These lipids possess a single positive charge in their headgroup. Common examples include:

-

DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride): One of the first synthetic cationic lipids used for transfection.[3]

-

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A widely used cationic lipid known for its effectiveness in forming lipoplexes.[1][3]

-

DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cholesterol-based cationic lipid that often exhibits lower toxicity.[8]

-

-

Multivalent Cationic Lipids: These lipids feature multiple positive charges in their headgroup, which can lead to more efficient DNA condensation and higher transfection efficiencies.[9]

-

Ionizable Lipids: A newer class of cationic lipids that are engineered to have a pKa such that they are positively charged at acidic pH (for nucleic acid complexation during formulation and in the endosome) and near-neutral at physiological pH (reducing toxicity and improving in vivo stability).[10][11] This pH-responsive behavior is a key feature of the lipid nanoparticles used in successful mRNA vaccines.[12]

Mechanism of Action: From Formulation to Gene Expression

The journey of a gene therapeutic delivered by cationic lipids involves several critical steps, from the initial formulation of the lipid-nucleic acid complex to the final expression of the therapeutic protein.

Lipoplex and Lipid Nanoparticle (LNP) Formation

Cationic lipids are typically formulated with helper lipids, cholesterol, and PEGylated lipids to form either lipoplexes (complexes of cationic liposomes and nucleic acids) or more complex lipid nanoparticles (LNPs).[12][13]

-

Helper Lipids: Neutral lipids like dioleoylphosphatidylethanolamine (DOPE) are often included to facilitate the disruption of the endosomal membrane, a crucial step for releasing the genetic cargo into the cytoplasm.[3]

-

Cholesterol: This structural lipid helps to stabilize the lipid bilayer, enhancing the rigidity and stability of the nanoparticle.[14]

-

PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are incorporated to create a hydrophilic shell around the nanoparticle. This "stealth" coating reduces aggregation and prevents rapid clearance by the immune system, prolonging circulation time in vivo.[14]

The process of LNP formation involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid at a low pH. This change in solvent polarity drives the self-assembly of the lipids and the encapsulation of the nucleic acid.[14]

Cellular Uptake and Endosomal Escape

Once administered, LNPs circulate in the bloodstream and interact with cells. Their uptake is a complex process influenced by the nanoparticle's surface properties.

dot

Caption: Cellular uptake and endosomal escape pathway for lipid nanoparticles.

-

Apolipoprotein Binding and Receptor-Mediated Endocytosis: In the bloodstream, LNPs can become coated with serum proteins, most notably Apolipoprotein E (ApoE).[12][15] This "protein corona" can mediate the interaction of the LNP with the low-density lipoprotein receptor (LDLR) on the surface of cells, particularly hepatocytes in the liver.[16] This interaction triggers clathrin-mediated endocytosis, a major pathway for LNP internalization.[2][17][18][19]

-

Endosomal Trafficking and Escape: Following endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops.[10] This acidic environment is crucial for the function of ionizable lipids, which become protonated and positively charged. This charge facilitates two primary mechanisms of endosomal escape:

-

Membrane Fusion: The positively charged LNP can interact with and fuse with the negatively charged endosomal membrane, releasing its nucleic acid cargo into the cytoplasm.[4][20][21][22][23] The presence of helper lipids like DOPE enhances this process.

-

Proton Sponge Effect: Some cationic lipids can buffer the influx of protons into the endosome, leading to an influx of chloride ions and water to maintain charge neutrality.[5][10][14][20][24] This osmotic swelling can eventually rupture the endosomal membrane, releasing the contents into the cytoplasm.

-

Quantitative Data Summary

The performance of cationic lipid formulations is assessed through various quantitative measures. The following tables summarize representative data for transfection efficiency and cytotoxicity.

Table 1: Transfection Efficiency of Cationic Lipid Formulations in Various Cell Lines

| Cationic Lipid | Helper Lipid | Cell Line | Nucleic Acid | Transfection Efficiency (%) | Reference(s) |

| DOTAP | DOPE | HEK-293T | pDNA | ~30-60 | [3][25] |

| DOTAP | Cholesterol | HEK-293 | mRNA | ~50 | [21] |

| DC-Cholesterol | DOPE | 293T | pDNA | Not specified, but effective | [9] |

| DC-Cholesterol | DOPE | CHO | pDNA | ~47 | [8] |

| DOTMA | DOPE | HEK-293T | mRNA | >80 | [3] |

| Lipofectamine 2000 | - | HEK-293T | pDNA | ~60 | [3] |

| X-tremeGENE HP™ | - | AGS | pDNA | ~37 | [26] |

Note: Transfection efficiency is highly dependent on the specific experimental conditions, including the nucleic acid used, the lipid-to-nucleic acid ratio, and the cell passage number.

Table 2: Cytotoxicity of Cationic Lipid Formulations

| Cationic Lipid Reagent | Cell Line | Metric | Value | Reference(s) |

| Lipofectamine 2000 | HEK-293T | Cytotoxicity | >60% | [3] |

| PEI 25k | HEK-293T | Cytotoxicity | >40% | [3] |

| PEI 40k | HEK-293T | Cytotoxicity | >40% | [3] |

| DOPE:DOTAP (0.5:1) | HEK-293T | Cytotoxicity | ~40% | [3] |

| Attractene™ | AGS | Cell Viability | ~75-95% | [26] |

| X-tremeGENE HP™ | AGS | Cell Viability | ~68-75% | [26] |

| ATRA-loaded DOTAP:Cholesterol | A549 | IC50 of ATRA | 0.78 µmol | [27] |

Note: Cytotoxicity can vary significantly based on the concentration of the transfection reagent and the duration of exposure.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful development and evaluation of cationic lipid-based gene delivery systems.

Synthesis of Cationic Lipids

Protocol 5.1.1: General Synthesis of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

This protocol is based on the method originally described by Leventis and Silvus (1990).

dot

Caption: Workflow for the synthesis of DOTAP.

-

Esterification: React (S)-3-dimethylamino-1,2-propanediol with a slight excess of oleoyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the HCl byproduct. The reaction is typically carried out at room temperature.

-

Quaternization: After purification of the resulting 1,2-dioleoyl-3-dimethylamino intermediate (e.g., by column chromatography), react it with methyl iodide to quaternize the tertiary amine, forming the trimethylammonium headgroup. This step is usually performed in a solvent like chloroform or methanol.

-

Purification: Purify the final DOTAP product using chromatographic techniques to remove any unreacted starting materials and byproducts.[6][28]

Protocol 5.1.2: General Synthesis of DC-Cholesterol

-

Activation of Cholesterol: React cholesterol with a suitable activating agent, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine to form cholest-5-en-3β-tosylate.

-

Coupling with Linker: React the tosylated cholesterol with a linker molecule containing a primary amine, such as 6-aminohexanol, to form an ether linkage.

-

Activation of Carboxylic Acid: In a separate reaction, activate a carboxylic acid containing a tertiary amine (e.g., N,N-dimethylglycine) using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Final Coupling: React the activated carboxylic acid with the amino-functionalized cholesterol derivative to form the final DC-Cholesterol product.

-

Purification: Purify the product by column chromatography.[24][29]

Formulation of Lipid Nanoparticles

Protocol 5.2.1: LNP Formulation by Microfluidic Mixing

This method allows for precise and reproducible formulation of LNPs with uniform size.[2][13]

dot

Caption: Workflow for LNP formulation using microfluidic mixing.

-

Prepare Lipid Stock Solution: Dissolve the cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio (a common starting ratio is 50:10:38.5:1.5).[30][31]

-

Prepare Nucleic Acid Stock Solution: Dissolve the nucleic acid (mRNA or pDNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.

-

Microfluidic Mixing: Load the lipid stock solution and the nucleic acid stock solution into separate syringes and connect them to a microfluidic mixing device. Set the desired flow rates to achieve rapid and controlled mixing.

-

Dialysis and Concentration: Dialyze the resulting LNP solution against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH. The LNPs can then be concentrated if necessary.

-

Sterile Filtration: Pass the final LNP formulation through a 0.22 µm sterile filter.

Characterization of Lipid Nanoparticles

Thorough characterization is essential to ensure the quality and reproducibility of LNP formulations.[32]

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined by Laser Doppler Electrophoresis to assess the surface charge of the nanoparticles.

-

Encapsulation Efficiency: Quantified using a fluorescent dye (e.g., RiboGreen for RNA) to measure the amount of encapsulated nucleic acid versus the total amount.

In Vitro Transfection

Protocol 5.4.1: General In Vitro Transfection Protocol

-

Cell Seeding: Seed the target cells (e.g., HEK293, HeLa) in a multi-well plate to achieve 70-80% confluency on the day of transfection.[8]

-

Complex Formation:

-

In a sterile tube, dilute the plasmid DNA or mRNA in a serum-free medium.

-

In a separate tube, dilute the cationic lipid or LNP formulation in a serum-free medium.

-

Combine the diluted nucleic acid and lipid solutions, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[5]

-

-

Transfection: Add the lipid-nucleic acid complexes dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Analysis of Gene Expression:

-

Reporter Genes: If a reporter gene (e.g., GFP, luciferase) was used, quantify its expression by fluorescence microscopy, flow cytometry, or a luciferase assay.

-

Gene of Interest: Analyze the expression of the target gene by qPCR (for mRNA levels) or Western blotting (for protein levels).

-

In Vivo Gene Delivery

Protocol 5.5.1: In Vivo Biodistribution Study in Mice

-

Animal Model: Use an appropriate mouse model (e.g., BALB/c or C57BL/6). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

LNP Administration: Administer the LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection).[33][34]

-

Tissue Harvesting: At predetermined time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys).[13][33]

-

Quantification of Gene Expression:

Conclusion

Cationic lipids are a versatile and powerful platform for gene therapy, offering a safer and more customizable alternative to viral vectors. A thorough understanding of their structure-function relationships, mechanisms of action, and the intricacies of their formulation and delivery is paramount for the successful development of novel gene-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of non-viral gene delivery. Continued innovation in the design of novel cationic lipids, particularly those with improved biodegradability and cell-type specific targeting capabilities, will undoubtedly pave the way for the next generation of genetic medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Apolipoprotein-enriched biomolecular corona switches the cellular uptake mechanism and trafficking pathway of lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sartorius.com [sartorius.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 12. Interactions of Apolipoproteins with Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 15. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Molecular mechanism and physiological functions of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. blog.truegeometry.com [blog.truegeometry.com]

- 21. mdpi.com [mdpi.com]

- 22. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Lipid-mediated delivery of RNA is more efficient than delivery of DNA in non-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 35. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

pH-Sensitive Lipids in Drug Delivery Systems: A Technical Guide

This guide provides an in-depth overview of pH-sensitive lipids and their application in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document explores the core principles, formulation strategies, and characterization of pH-sensitive liposomes, with a focus on their potential to enhance the intracellular delivery of therapeutic agents.

Introduction to pH-Sensitive Drug Delivery

The efficacy of many therapeutic agents is limited by their inability to efficiently reach their intracellular targets. Conventional drug delivery systems often struggle to overcome cellular barriers, leading to premature degradation or insufficient concentration of the drug at the site of action. pH-sensitive liposomes have emerged as a promising strategy to address these challenges. These smart nanocarriers are designed to be stable at physiological pH (around 7.4) but undergo rapid destabilization in the acidic microenvironments associated with tumor tissues (pH 6.5-7.2) and endosomes (pH 5.0-6.5). This triggered release mechanism facilitates the efficient delivery of encapsulated cargo into the cytoplasm of target cells, thereby enhancing therapeutic outcomes and minimizing off-target effects.[1][2][3]

Mechanism of Action: The Principle of pH-Sensitivity

The functionality of pH-sensitive liposomes hinges on the incorporation of specific lipids that respond to changes in pH. The most common approach involves the combination of a cone-shaped lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with a weakly acidic amphiphile, like cholesteryl hemisuccinate (CHEMS) or oleic acid (OA).[2]

At physiological pH (7.4), the acidic component is deprotonated and negatively charged, electrostatically stabilizing the cone-shaped lipid into a bilayer structure, forming a stable liposome. However, upon exposure to an acidic environment, such as that within an endosome, the acidic lipid becomes protonated, losing its charge. This charge neutralization disrupts the electrostatic stabilization, allowing the cone-shaped lipids to revert to their natural tendency to form a non-bilayer, hexagonal (HII) phase. This phase transition destabilizes the liposomal membrane, leading to the release of the encapsulated drug into the cytoplasm.[3][4]

Endosomal Escape Pathway

The enhanced intracellular delivery of drugs by pH-sensitive liposomes is primarily attributed to their ability to facilitate endosomal escape. After cellular uptake via endocytosis, the liposomes are trafficked into early endosomes, which mature into late endosomes. During this maturation process, the internal pH of the endosome drops from approximately 6.5 to 5.5. This acidification triggers the destabilization of the pH-sensitive liposome, leading to one of the following proposed mechanisms for drug release into the cytoplasm:

-

Membrane Fusion: The destabilized liposome fuses with the endosomal membrane, releasing its contents directly into the cytosol.

-

Pore Formation: The interaction of the destabilized liposome with the endosomal membrane leads to the formation of pores, through which the encapsulated drug can diffuse.

-

Endosomal Disruption: The complete collapse of the liposome within the endosome causes a disruption of the endosomal membrane, releasing the drug.

Formulation and Characterization of pH-Sensitive Liposomes

The properties and performance of pH-sensitive liposomes are highly dependent on their composition and method of preparation. Careful optimization of these parameters is crucial for achieving the desired drug delivery profile.

Quantitative Data on pH-Sensitive Liposome Formulations

The following tables summarize quantitative data from various studies on pH-sensitive liposomes, providing a comparative overview of different formulations and their physicochemical properties.

| Formulation (Molar Ratio) | Drug | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOPE:CHEMS:DSPE-PEG2000 (6:4:0.1) | Doxorubicin | ~140 | <0.2 | Near Neutral | >90 | [5] |

| DOPE:Cholesterol:DSPE-mPEG2000:Cardiolipin:SA (40:30:5:17:8) | Daunorubicin | ~94 | ~0.16 | - | >90 | [3] |

| DPPC:DOPE:Cholesterol (1:2:1 w/w/w) | T-2 Toxin | ~100 | - | - | 95 ± 2.43 | [6] |

| Egg PC:DOPA (80:20 w/w) | - | 76.1 ± 1.0 | 0.10 ± 0.02 | -61.1 ± 2.3 | - | [7] |

| PTSLs | - | 124.1 | 0.210 | -41.6 | 71.77 ± 3.1 | [8] |

| CPTSLs | - | 90.0 | 0.210 | -89.0 | 70.91 ± 1.5 | [8] |

Table 1: Physicochemical Properties of Various pH-Sensitive Liposome Formulations. PDI: Polydispersity Index.

| Formulation | pH | Cumulative Drug Release (%) | Time (h) | Reference |

| DOPE/CHEMS-based | 5.5 | >25 | 72 | [2] |

| DOPE/CHEMS-based | 7.4 | ~10.45 | 72 | [2] |

| HA-targeted DOPE/CHEMS | 5.5 | 90 | 6 | [9] |

| HA-targeted DOPE/CHEMS | 7.4 | <10 | 6 | [9] |

| Acetal-modified | 4.0 | 83.3 | 24 | [9] |

| Acetal-modified | 5.0 | 69.5 | 24 | [9] |

| Acetal-modified | 7.4 | 29.8 | 24 | [9] |

| RGD-coated CHEMS-based | 5.0 | 80 | - | [9] |

| RGD-coated CHEMS-based | 7.4 | 50 | - | [9] |

| CL2-/DOPC/AMS | 6.0-6.5 | 85-90 | <0.1 | [10] |

| CL2-/DOPC/AMS | 7.0-8.0 | No significant release | - | [10] |

Table 2: pH-Dependent In Vitro Drug Release from pH-Sensitive Liposomes.

| Liposome Type | Cell Line | Cellular Uptake Enhancement (vs. non-pH-sensitive or free drug) | Reference |

| Small PSL (~60 nm) | - | Superior to large PSL and NPSLs | [1][11] |

| Large PSL (130-160 nm) | - | Predominantly clathrin-dependent uptake | [1][11] |

| Non-PEGylated pH-sensitive | 4T1 | Higher than PEGylated pH-sensitive | [12] |

| All pH-responsive formulations | GL261 | Increased uptake compared to non-pH-responsive | [13] |

| DOPE-DVar7-lip@DOX | MDA-MB-435S & HeLa | Significantly increased uptake at pH 6.0 vs 7.4 | [14] |

Table 3: Cellular Uptake of pH-Sensitive Liposomes. PSL: pH-Sensitive Liposome; NPSL: Non-pH-Sensitive Liposome.

Experimental Protocols

Preparation of pH-Sensitive Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[6][15][16]

Materials:

-

Lipids (e.g., DOPE, CHEMS, DSPE-PEG2000)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., HEPES, PBS)

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size

Protocol:

-

Lipid Dissolution: Dissolve the desired lipids and the lipophilic drug in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[16]

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner wall of theflask.[6][15]

-

Drying: Dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]

-

Hydration: Hydrate the lipid film with an aqueous buffer containing the hydrophilic drug. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation (e.g., vortexing or hand-shaking) to form multilamellar vesicles (MLVs).[6][15]

-

Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization of Liposomes

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of liposomes in a suspension.[18][19] Zeta potential, a measure of the surface charge of the liposomes, is determined by electrophoretic light scattering.

Protocol:

-

Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.

-

Data Analysis: The instrument's software will calculate the average particle size (Z-average), PDI, and zeta potential based on the fluctuations in scattered light intensity and the electrophoretic mobility of the particles, respectively.

The pH-triggered drug release from liposomes is often evaluated using a dialysis method coupled with a detection technique such as fluorescence spectroscopy or HPLC.[20]

Protocol:

-

Sample Preparation: Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.

-

Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS) at different pH values (e.g., 7.4 and 5.5) and a constant temperature (e.g., 37°C) with continuous stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., fluorescence spectrophotometry for fluorescent drugs or HPLC for non-fluorescent drugs).

-

Calculation: Calculate the cumulative percentage of drug released at each time point.

Conclusion and Future Perspectives

pH-sensitive lipids represent a powerful tool in the design of intelligent drug delivery systems. Their ability to trigger drug release in response to the acidic conditions of tumors and endosomes offers a significant advantage for enhancing the therapeutic efficacy of a wide range of drugs, from small molecules to biologics. The continued development of novel pH-sensitive lipids and formulation strategies, coupled with a deeper understanding of their interactions with biological systems, will undoubtedly pave the way for the next generation of advanced nanomedicines. Further research focusing on the in vivo performance, scalability, and long-term stability of these formulations is essential for their successful clinical translation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Nanoparticle-Stabilized Liposomes for pH-Responsive Gastric Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high stable pH-temperature dual-sensitive liposome for tuning anticancer drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH-Sensitive Multiliposomal Containers for Encapsulation and Rapid Release of Bioactive Substances [mdpi.com]

- 11. Effect of size and pH-sensitivity of liposomes on cellular uptake pathways and pharmacokinetics of encapsulated gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 16. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 17. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 18. news-medical.net [news-medical.net]

- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 20. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 16:0 DAP in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Core Applications of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) in Molecular Biology

1,2-dipalmitoyl-3-dimethylammonium-propane, commonly referred to as this compound or DPDAP, is a cationic lipid that has emerged as a significant tool in molecular biology, primarily for the delivery of nucleic acids. Its unique physicochemical properties make it an effective component of lipid nanoparticles (LNPs) for the transfection of cells with various genetic materials, including microRNAs (miRNAs), siRNAs, and plasmid DNA. This guide provides a comprehensive overview of its applications, experimental protocols, and the underlying mechanisms of action.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₇H₇₃NO₄ | [1] |

| Molecular Weight | 595.98 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Chloroform | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C |

Mechanism of Action: pH-Sensitive Transfection

This compound is characterized as a pH-sensitive or ionizable cationic lipid. This property is central to its efficacy as a transfection reagent. At physiological pH (around 7.4), the dimethylamino headgroup of this compound is largely neutral, which contributes to the stability of the formulated LNPs in circulation and reduces non-specific interactions with cell membranes.

Upon cellular uptake, the LNPs are trafficked into endosomes. The endosomal environment is progressively acidified, with the pH dropping to 6.0-6.5 in early endosomes and as low as 4.5-5.0 in late endosomes and lysosomes. In this acidic environment, the tertiary amine of this compound becomes protonated, acquiring a positive charge. This charge inversion has two critical consequences:

-

Interaction with Endosomal Membrane: The now cationic LNP interacts with the anionic lipids of the endosomal membrane, leading to membrane destabilization.

-

Cargo Release: The disruption of the endosomal membrane facilitates the release of the encapsulated nucleic acid cargo into the cytoplasm, where it can exert its biological function. This process, known as endosomal escape, is a critical bottleneck in nucleic acid delivery, and the pH-sensitive nature of this compound is designed to overcome this barrier.

Mechanism of this compound-mediated transfection.

Application in Neuronal Reprogramming: Delivery of miR-34a

A notable application of this compound is in the field of cancer biology and neuroscience. Research has shown that the loss of the tumor suppressor p53 in head and neck cancer can drive the transdifferentiation of associated sensory neurons into an adrenergic phenotype, which promotes tumor progression.[2][3] This reprogramming is mediated by the downregulation of microRNA-34a (miR-34a).[2]

In a study by Amit et al. (2020), liposomes formulated with this compound were used to deliver miR-34a mimics to sensory neurons.[1] This delivery was shown to inhibit the adrenergic transdifferentiation, highlighting the therapeutic potential of this compound-based delivery systems in modulating neuronal phenotypes.

Experimental Workflow: miR-34a Delivery to Sensory Neurons

The following diagram outlines a typical experimental workflow for the use of this compound in delivering miR-34a to sensory neurons.

Experimental workflow for miR-34a delivery.

Signaling Pathway: p53/miR-34a Axis in Neuronal Differentiation

The loss of p53 in cancer cells leads to a decrease in the expression of its transcriptional target, miR-34a. This reduction in miR-34a relieves its inhibitory effect on genes that promote an adrenergic phenotype in associated sensory neurons. The delivery of exogenous miR-34a using this compound-LNPs can restore this inhibition and prevent the neuronal reprogramming that supports tumor growth.

p53/miR-34a signaling in neuronal reprogramming.

Experimental Protocols

Protocol 1: Formulation of this compound-based Lipid Nanoparticles for miRNA Delivery

This protocol is a general guideline based on standard LNP formulation techniques. Optimization is recommended for specific applications.

Materials:

-

1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

-

Cholesterol

-